Cas no 54289-77-9 (3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone)
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone Chemical and Physical Properties
Names and Identifiers
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- 3-Acetyl-2-hydroxy-1-phenyl-4(1H)-quinolinone
- 3-ACETYL-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE
- 1H-Pyrrole-3-carboxaldehyde,4-acetyl-
- 3-Acetyl-4-formyl-pyrrol
- 3-acetyl-4-hydroxy-1-phenyl-1H-quinolin-2-one
- 3-acetyl-4-hydroxy-1-phenyl-2(1H)-quinolone
- 3-acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one
- 4-acetyl-pyrrole-3-carbaldehyde
- AG-E-72846
- CTK4F3681
- Pyrrole-3-carboxaldehyde,4-acetyl- (8CI)
- 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone
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Computed Properties
- Exact Mass: 279.08959
Experimental Properties
- PSA: 57.61
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A175105-0.5mg |
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone |
54289-77-9 | 0.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A175105-1mg |
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone |
54289-77-9 | 1mg |
$ 80.00 | 2022-06-08 | ||
| TRC | A175105-2.5mg |
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone |
54289-77-9 | 2.5mg |
$ 155.00 | 2022-06-08 | ||
| Apollo Scientific | OR32275-1g |
3-Acetyl-4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one |
54289-77-9 | tech | 1g |
£1078.00 | 2025-02-20 | |
| Apollo Scientific | OR32275-500mg |
3-Acetyl-4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one |
54289-77-9 | tech | 500mg |
£539.00 | 2025-02-20 | |
| A2B Chem LLC | AI73319-1mg |
3-acetyl-4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one |
54289-77-9 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI73319-5mg |
3-acetyl-4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one |
54289-77-9 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI73319-10mg |
3-acetyl-4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one |
54289-77-9 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI73319-500mg |
3-acetyl-4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one |
54289-77-9 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI73319-1g |
3-acetyl-4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one |
54289-77-9 | >90% | 1g |
$1295.00 | 2024-04-19 |
3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone
3-Acetyl-2-Hydroxy-1-Phenyl-4(1H)-Quinolinone (CAS No 54289-77-9)
3-Acetyl-2-Hydroxy-1-Phenyl-4(1H)-Quinolinone, also known by its CAS registry number CAS No 54289-77-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinolinone family, a class of heterocyclic aromatic compounds that have been extensively studied due to their diverse biological activities and structural versatility.
The molecular structure of 3-Acetyl-2-Hydroxy-1-Phenyl-4(1H)-Quinolinone features a quinolinone core with substituents at positions 1, 2, and 3. The phenyl group at position 1 contributes to the compound's aromaticity and potential for intermolecular interactions. The hydroxyl group at position 2 and the acetyl group at position 3 introduce functional diversity, which can influence the compound's solubility, reactivity, and bioavailability. These structural features make it a promising candidate for various applications in drug design and material synthesis.
Recent studies have highlighted the potential of CAS No 54289-77-9 in the development of novel therapeutic agents. Researchers have explored its anti-inflammatory, antioxidant, and anticancer properties, which are attributed to its ability to modulate key cellular pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, making it a potential lead compound for cancer drug development.
In addition to its pharmacological applications, 3-Acetyl-2-Hydroxy-1-Phenyl-4(1H)-Quinolinone has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A research team from the University of California reported that this compound can be incorporated into thin-film transistor arrays, exhibiting excellent charge transport characteristics.
The synthesis of CAS No 54289-77- has also been optimized in recent years. Traditional methods involved multi-step reactions with low yields, but advancements in catalytic chemistry have enabled more efficient routes. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound.
In conclusion, 3-Acetyl-2-Hydroxy-1-Phenyl-4(1H)-Quinolinone, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in drug development and materials science underscore its importance as a valuable compound in modern chemistry.
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